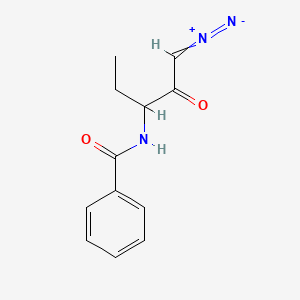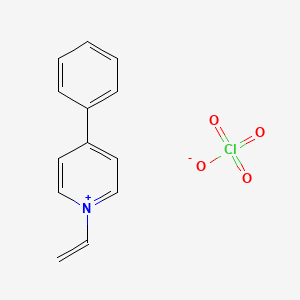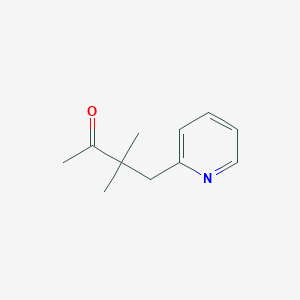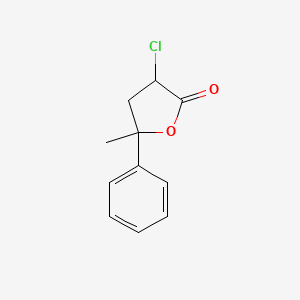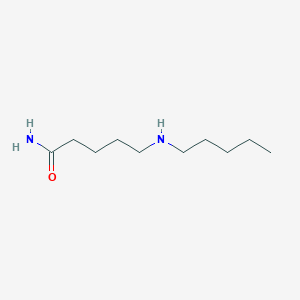
5-(Pentylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentylamino)pentanamide: is an organic compound belonging to the class of amides It consists of a pentanamide backbone with a pentylamino substituent at the 5-position Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylamino)pentanamide can be achieved through several methods. One common approach involves the reaction of pentanoyl chloride with pentylamine under basic conditions. The reaction proceeds as follows:
Pentanoyl chloride+Pentylamine→this compound+HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Pentylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Pentylamino)pentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may serve as a model compound to investigate the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of drug candidates or as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Pentylamino)pentanamide involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological molecules and influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
Pentanamide: The parent compound without the pentylamino substituent.
Hexanamide: An amide with a six-carbon chain.
Butanamide: An amide with a four-carbon chain.
Comparison: 5-(Pentylamino)pentanamide is unique due to the presence of the pentylamino substituent, which can influence its chemical and physical properties. Compared to pentanamide, the additional pentylamino group can enhance its solubility, reactivity, and potential interactions with biological molecules. The length of the carbon chain and the presence of substituents can significantly impact the behavior and applications of amides in various fields.
Eigenschaften
CAS-Nummer |
90068-21-6 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-(pentylamino)pentanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-5-8-12-9-6-4-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) |
InChI-Schlüssel |
AMNKCNNRMPPHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)

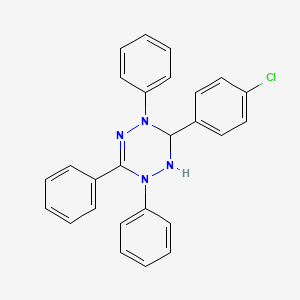
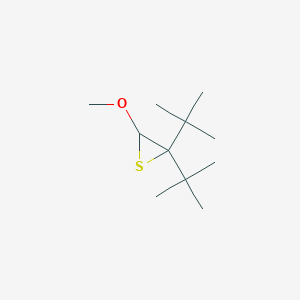
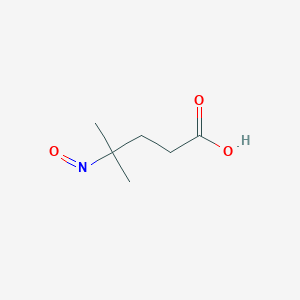
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
